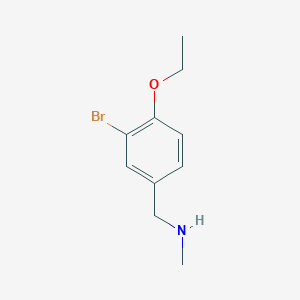
1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine is a chemical compound that belongs to the class of phenethylamines. It has been studied for its potential use in scientific research due to its interesting chemical properties and potential applications in medicine.
Applications De Recherche Scientifique
1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have affinity for a number of receptors in the central nervous system, including the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor. This makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of 1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as a partial agonist or antagonist at the dopamine D2 receptor. This results in a complex interplay of neurotransmitter activity that may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine can affect a number of biochemical and physiological processes in the body. For example, it has been shown to increase the release of dopamine and serotonin in certain brain regions, which may be responsible for its potential antidepressant and anxiolytic effects. It has also been shown to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine in lab experiments is its potential as a tool for studying the role of serotonin and dopamine in the central nervous system. However, one limitation is that its effects are complex and not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine. These include further investigation of its potential therapeutic applications, as well as its effects on other neurotransmitter systems. Additionally, research could focus on developing more selective compounds that target specific receptors in the central nervous system. Finally, studies could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine involves the reaction between 3-bromo-4-ethoxybenzaldehyde and N-methyl-1,2-diaminoethane in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that can be purified through recrystallization.
Propriétés
Nom du produit |
1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine |
|---|---|
Formule moléculaire |
C10H14BrNO |
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H14BrNO/c1-3-13-10-5-4-8(7-12-2)6-9(10)11/h4-6,12H,3,7H2,1-2H3 |
Clé InChI |
CXWTZGVFVSIFCL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNC)Br |
SMILES canonique |
CCOC1=C(C=C(C=C1)CNC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275777.png)
![4-amino-N-[2-({[5-(2,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275780.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275783.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)
![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)